9-(Hydroxymethyl)acridine-10(1h)-carboxamide
CAS No.: 68011-71-2
Cat. No.: VC20801569
Molecular Formula: C15H14N2O2
Molecular Weight: 254.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 68011-71-2 |
---|---|
Molecular Formula | C15H14N2O2 |
Molecular Weight | 254.28 g/mol |
IUPAC Name | 9-(hydroxymethyl)-1H-acridine-10-carboxamide |
Standard InChI | InChI=1S/C15H14N2O2/c16-15(19)17-13-7-3-1-5-10(13)12(9-18)11-6-2-4-8-14(11)17/h1-5,7-8,18H,6,9H2,(H2,16,19) |
Standard InChI Key | LAUDUHYRZXCAJM-UHFFFAOYSA-N |
SMILES | C1C=CC=C2C1=C(C3=CC=CC=C3N2C(=O)N)CO |
Canonical SMILES | C1C=CC=C2C1=C(C3=CC=CC=C3N2C(=O)N)CO |
Introduction
Structural Characteristics and Related Compounds
Structural Features
Physical and Chemical Properties
Predicted Physicochemical Characteristics
Based on structural analogues like 9(10H)-acridone carboxamide, certain physicochemical properties of 9-(Hydroxymethyl)acridine-10(1h)-carboxamide can be inferred. The related compound 9(10H)-acridone carboxamide demonstrates specific physical properties that may provide insight into the characteristics of the target compound.
Table 1: Comparative Physicochemical Properties of Related Acridine Derivatives
Property | 9(10H)-acridone carboxamide | Predicted for 9-(Hydroxymethyl)acridine-10(1h)-carboxamide |
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Molecular Formula | C₁₄H₁₀N₂O₂ | C₁₅H₁₂N₂O₂ (predicted) |
Molecular Weight | 238.24100 g/mol | Approximately 252 g/mol (predicted) |
Density | 1.343 g/cm³ | Similar density expected |
Boiling Point | 431.4°C at 760 mmHg | Potentially higher due to hydroxyl group |
Flash Point | 214.7°C | Likely similar range |
LogP | 2.66440 | Potentially lower due to hydroxyl group increasing polarity |
PSA | 76.94000 | Potentially higher due to hydroxyl group |
The addition of a hydroxymethyl group at the 9-position would likely increase the compound's hydrophilicity compared to 9(10H)-acridone carboxamide, potentially enhancing its solubility in polar solvents while decreasing its lipophilicity .
Chemical Reactivity
The hydroxymethyl group at the 9-position of 9-(Hydroxymethyl)acridine-10(1h)-carboxamide introduces a reactive site that can participate in various chemical transformations. This functional group can undergo oxidation, esterification, and other reactions typical of primary alcohols, potentially allowing for further derivatization and expanding its application potential in medicinal chemistry.
Metabolism and Biotransformation
Predicted Metabolic Pathways
Based on studies of related acridine derivatives, 9-(Hydroxymethyl)acridine-10(1h)-carboxamide would likely undergo specific metabolic transformations in biological systems. For example, N-[2'-(dimethylamino)ethyl]acridine-4-carboxamide (acridine carboxamide) is efficiently oxidized by rat and mouse hepatic cytosolic fractions, forming 9(10H)-acridone carboxamide . This oxidation is catalyzed by aldehyde oxidase (EC 1.2.3.1), as evidenced by inhibition studies with menadione and amsacrine .
The hydroxymethyl group in 9-(Hydroxymethyl)acridine-10(1h)-carboxamide would potentially undergo oxidation to form aldehyde or carboxylic acid metabolites, while the carboxamide group might be subject to hydrolysis to form carboxylic acid derivatives. These metabolic transformations could significantly affect the compound's pharmacokinetic profile and biological activity.
Structure-Activity Relationships
Studies on acridine carboxamide analogues have revealed that modifications to the side chain can significantly impact metabolic fate. Several acridine carboxamide derivatives with altered side chains (N-oxide, N-monomethyl, and amino-derivatives) are metabolized to equivalent acridone products, while 7-hydroxylated and 4-carboxylic acid acridine derivatives resist similar metabolism . This suggests that the hydroxymethyl group in 9-(Hydroxymethyl)acridine-10(1h)-carboxamide might influence both its metabolic stability and transformation patterns.
Synthetic Approaches and Chemical Modifications
Structure Optimization Strategies
The development of optimized acridine derivatives often involves systematic modification of substituents to enhance desired properties while minimizing adverse effects. The hydroxymethyl group at the 9-position of 9-(Hydroxymethyl)acridine-10(1h)-carboxamide presents an opportunity for further derivatization, potentially leading to compounds with improved pharmacological profiles.
Possible modification strategies include:
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Esterification of the hydroxyl group to improve lipophilicity and membrane permeability
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Conjugation with targeting moieties to enhance selectivity for specific tissues
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Incorporation into prodrug systems for controlled release applications
Research Applications and Future Perspectives
Research Challenges and Opportunities
Several research challenges and opportunities exist for further investigation of 9-(Hydroxymethyl)acridine-10(1h)-carboxamide:
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Comprehensive physicochemical characterization to establish its basic properties
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Evaluation of its interaction with biological macromolecules, particularly DNA and proteins
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Assessment of cytotoxicity against various cancer cell lines
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Investigation of structure-activity relationships through systematic modification of the compound
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Development of efficient synthetic routes for preparation and scale-up
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